1-Hydrazinoisoquinoline hydrobromide hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydrazinoisoquinoline hydrobromide hydrate typically involves the reaction of isoquinoline with hydrazine in the presence of a hydrobromic acid solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Isoquinoline is dissolved in an appropriate solvent, such as ethanol or methanol.
- Hydrazine hydrate is added to the solution, followed by the addition of hydrobromic acid.
- The reaction mixture is stirred and heated to a specific temperature, usually around 60-80°C, for several hours.
- The resulting product is then cooled, filtered, and recrystallized to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using advanced techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazinoisoquinoline hydrobromide hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxo derivatives of isoquinoline.
Reduction: Hydrazine derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
1-Hydrazinoisoquinoline hydrobromide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-hydrazinoisoquinoline hydrobromide hydrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. The hydrazino group plays a crucial role in its activity, allowing it to form stable complexes with target molecules. This interaction can lead to the modulation of cellular functions and signaling pathways .
Comparison with Similar Compounds
1-Hydrazinoisoquinoline hydrobromide hydrate can be compared with other similar compounds, such as:
- 1-Hydrazinoisoquinoline hydrochloride
- 1-Hydrazinoisoquinoline sulfate
- 1-Hydrazinoisoquinoline acetate
Uniqueness: The hydrobromide hydrate form of 1-hydrazinoisoquinoline is unique due to its specific solubility and stability properties. It offers advantages in terms of ease of handling and purification compared to other salt forms .
Properties
IUPAC Name |
isoquinolin-1-ylhydrazine;hydrate;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.BrH.H2O/c10-12-9-8-4-2-1-3-7(8)5-6-11-9;;/h1-6H,10H2,(H,11,12);1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRSKCAMGCWUPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2NN.O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456807-59-2 | |
Record name | Isoquinoline, 1-hydrazinyl-, hydrobromide, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1456807-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.